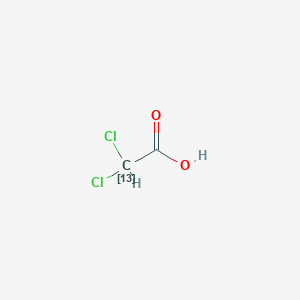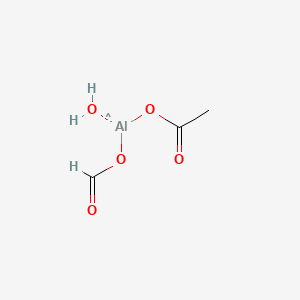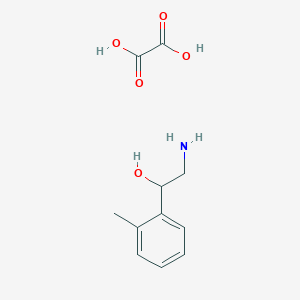
二氯乙酸-2-13C
描述
2,2-Dichloroacetic Acid-2-13C is an isotopically labeled derivative of the organic compound 2,2-dichloroacetic acid (DCA). DCA is a chlorinated acetic acid that is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and polymers. It is also used as a herbicide and a disinfectant . It is a colorless, crystalline solid that is soluble in water and organic solvents .
Molecular Structure Analysis
The molecular structure of Dichloroacetic acid-2-13C is similar to its non-labeled counterpart, with the only difference being the presence of the 13C isotope . The linear formula is Cl213CHCO2H .Physical And Chemical Properties Analysis
Dichloroacetic acid-2-13C is a colorless, crystalline solid that is soluble in water and organic solvents . It has a molecular weight of 129.93 . The boiling point is 194 °C and the melting point is between 9-11 °C .科学研究应用
1. 研究脑部线粒体代谢
二氯乙酸-2-13C(DCA-2-13C)已被用于研究脑部线粒体代谢。Park等人(2013年)证明了超极化的[2‐13C]丙酮酸(DCA-2-13C的衍生物)可以在体内用于研究脑部线粒体功能和三羧酸循环代谢。这种应用对于了解脑部代谢在不同条件下的情况,包括健康和疾病状态(Park et al., 2013)至关重要。
2. 除草剂应用
This compound在农业中具有除草剂的潜在应用。Li等人(2020年)研究了DCA转化为二氯乙酸铵盐,增强了对阔叶杂草的萌发后除草活性。这项研究为设计高性能除草剂配方提供了见解(Li et al., 2020)。
3. 理解二氯乙酸的毒代动力学
Shroads等人(2012年)研究了人类谷胱甘肽转移酶ζ1基因的多态性如何影响二氯乙酸的毒代动力学。他们的研究提供了关键见解,说明基因变异如何影响身体对DCA的处理,在环境和临床背景下具有相关性(Shroads et al., 2012)。
4. 癌细胞中的自噬诱导
二氯乙酸已被研究用于诱导癌细胞中的自噬。Lin等人(2014年)观察到,在结肠癌细胞中使用DCA处理会导致自噬增加、活性氧物质产生增加和乳酸排泄减少。这一发现对于DCA在癌症治疗中的治疗应用具有重要意义(Lin et al., 2014)。
5. 环境修复
二氯乙酸在环境修复中的作用,特别是在水净化方面,是一个正在进行研究的领域。EvyAliceAbigail等人(2017年)总结了用于从受污染水源中去除二氯乙酸的各种方法。这项研究对于开发更有效的水净化技术具有重要意义(EvyAliceAbigail et al., 2017)。
作用机制
Target of Action
Dichloroacetic acid-2-13C, often abbreviated as DCA, primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is a key enzyme that plays a significant role in cellular metabolism, particularly in the regulation of glucose oxidation.
Mode of Action
DCA inhibits the activity of PDK . This inhibition leads to the activation of pyruvate dehydrogenase (PDH), another crucial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.
Biochemical Pathways
The inhibition of PDK by DCA promotes glucose oxidation through the TCA cycle within the mitochondria. This shift in cellular metabolism potentially moves cells away from glycolysis, a phenomenon known as the Warburg effect observed in cancer cells.
Result of Action
The molecular and cellular effects of DCA’s action primarily involve a shift in cellular metabolism. By inhibiting PDK and activating PDH, DCA promotes the oxidation of glucose through the TCA cycle. This metabolic shift can have significant implications, particularly in the context of cancer cells, which typically rely on glycolysis for energy production.
安全和危害
属性
IUPAC Name |
2,2-dichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583847 | |
| Record name | Dichloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-78-0 | |
| Record name | Dichloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroacetic acid-2-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride](/img/structure/B1627009.png)











![3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B1627031.png)
